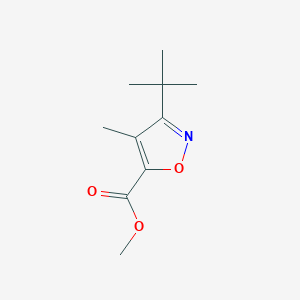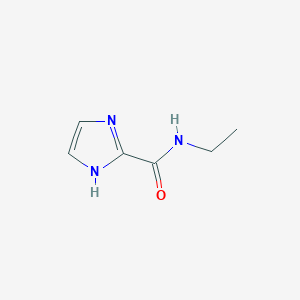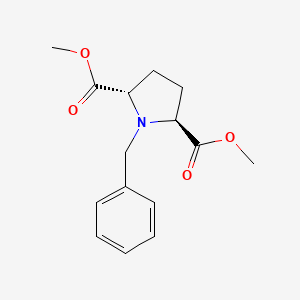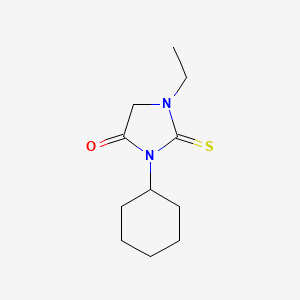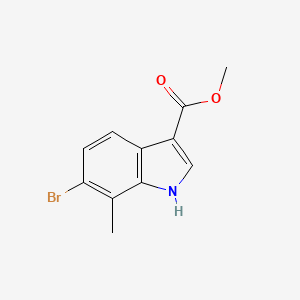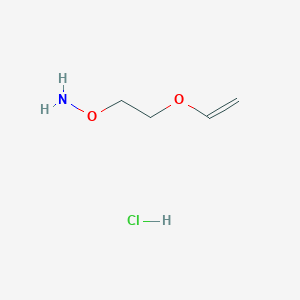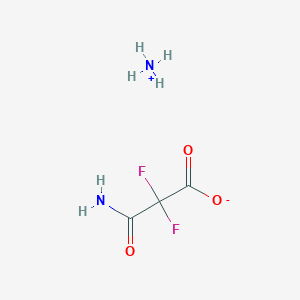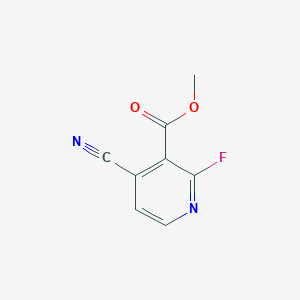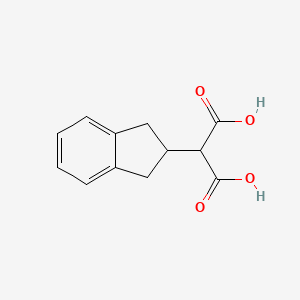
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde is an organic compound with the molecular formula C9H9ClO2. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with an oxo-acetaldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde typically involves the chlorination of 3-methylphenol followed by oxidation. The chlorination is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 4-chloro-3-methylphenol is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as hydroquinones and benzoquinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Hydroquinones, benzoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde involves its interaction with cellular components. It can induce cytoplasmic leakage in bacteria, disrupting membrane permeability to ions such as potassium and phosphate . This disruption leads to the dissipation of the proton motive force, uncoupling respiration from ATP synthesis, and ultimately causing cell death.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the oxo-acetaldehyde functional group.
4-Chloro-3-trifluoromethylphenyl derivatives: Similar structure with trifluoromethyl substitution instead of methyl.
Hydroquinones and benzoquinones: Oxidation products of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde.
Uniqueness
This compound is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity
特性
分子式 |
C9H7ClO2 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7ClO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-5H,1H3 |
InChIキー |
DUNABDHELCXJLH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
